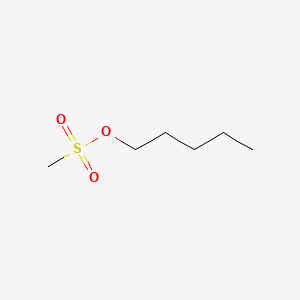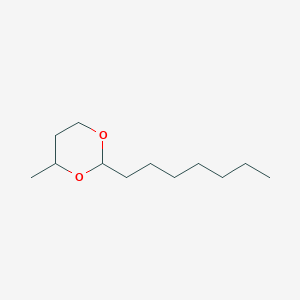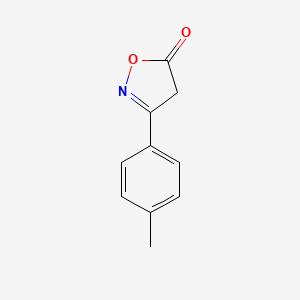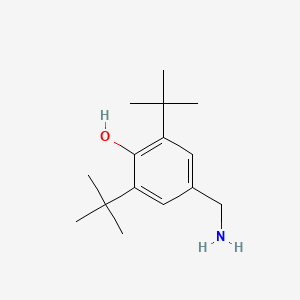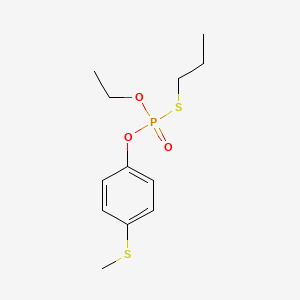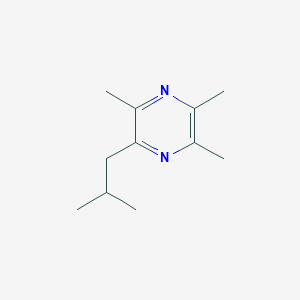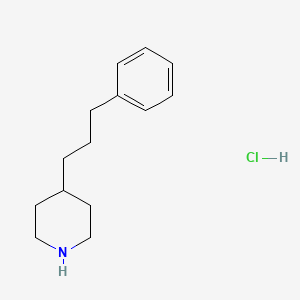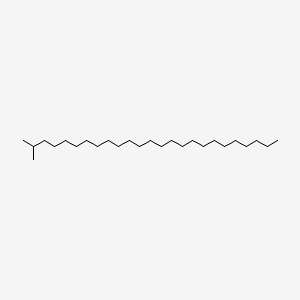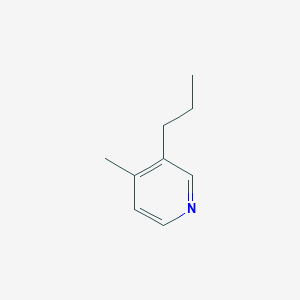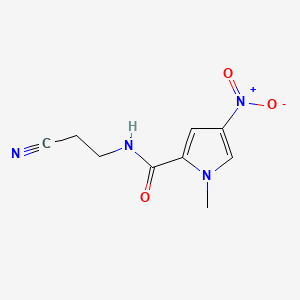
1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-
Overview
Description
1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- is a synthetic organic compound characterized by a pyrrole ring substituted with a carboxamide group, a cyanoethyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Alkylation: The cyanoethyl group can be introduced via alkylation reactions using acrylonitrile and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.
Substitution: Sodium methoxide (NaOMe), methanol as solvent.
Major Products:
Reduction of Nitro Group: 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-amino-.
Reduction of Cyano Group: 1H-Pyrrole-2-carboxamide, N-(2-aminoethyl)-1-methyl-4-nitro-.
Substitution of Nitro Group: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and cyano groups can influence its reactivity and interaction with biological molecules, potentially leading to the inhibition of key biochemical pathways.
Comparison with Similar Compounds
- 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-amino-
- 1H-Pyrrole-2-carboxamide, N-(2-aminoethyl)-1-methyl-4-nitro-
- 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-chloro-
Comparison: 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- is unique due to the presence of both the nitro and cyano groups, which confer distinct electronic and steric properties. These groups can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
This detailed overview provides a comprehensive understanding of 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-cyanoethyl)-1-methyl-4-nitropyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-6-7(13(15)16)5-8(12)9(14)11-4-2-3-10/h5-6H,2,4H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEIXTIDRZNSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343883 | |
| Record name | 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3185-95-3 | |
| Record name | 1H-Pyrrole-2-carboxamide, N-(2-cyanoethyl)-1-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


